molecular formula C8H11ClN2O B1427828 2-Chloro-3-(2-methylpropoxy)pyrazine CAS No. 1250424-88-4

2-Chloro-3-(2-methylpropoxy)pyrazine

Cat. No. B1427828
M. Wt: 186.64 g/mol
InChI Key: GAXNYADKHHNVIC-UHFFFAOYSA-N
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Description

“2-Chloro-3-(2-methylpropoxy)pyrazine” is a chemical compound that belongs to the pyrazine family . It is a colorless liquid with a molecular formula of C8H12ClN2O. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.


Molecular Structure Analysis

The molecular structure of “2-Chloro-3-(2-methylpropoxy)pyrazine” can be represented by the InChI code: 1S/C8H11ClN2O/c1-6(2)5-12-8-7(9)10-3-4-11-8/h3-4,6H,5H2,1-2H3 . The molecular weight of this compound is 186.64 .


Physical And Chemical Properties Analysis

“2-Chloro-3-(2-methylpropoxy)pyrazine” is a liquid at room temperature . It has a molecular weight of 186.64 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

DNA Binding and Antimicrobial Properties

Pyrazine derivatives, such as 2-Chloro-3-(2-methylpropoxy)pyrazine, have been explored for their biological activities, including their interaction with DNA and antimicrobial properties. A study focusing on chlorohydrazinopyrazine, a similar compound, demonstrated its high affinity for DNA and lack of toxicity towards human dermal keratinocytes, suggesting potential clinical applications in the field of biomedicine and pharmaceutics (Mech-Warda et al., 2022).

Optoelectronic Materials

Pyrazine compounds are integral in the development of organic optoelectronic materials. Research on pyrazine-based compounds, including derivatives of 2-Chloro-3-(2-methylpropoxy)pyrazine, has led to efficient methods for synthesizing pyrazine derivatives with promising optical and thermal properties for use in optoelectronics (Meti et al., 2017).

Photophysical Properties in Fluorophores

Pyrazine derivatives are used to develop fluorophores with potential applications in bioimaging and sensing. A study on pyrazine fluorophores highlighted their emission properties and solvatochromism, indicating their use in intramolecular charge transfer applications (Hoffert et al., 2017).

Synthesis and Anticancer Activity

The synthesis of pyrazine derivatives, including structures similar to 2-Chloro-3-(2-methylpropoxy)pyrazine, has been explored for their potential anticancer activity. Certain compounds have shown remarkable cytotoxic effects against cancer cell lines, indicating their potential as therapeutic agents (Koçyiğit-Kaymakçıoğlu et al., 2019).

Antibacterial Activity

Pyrazine derivatives are being investigated for their antibacterial activity. Studies on new pyrazine and pyridine derivatives have shown promising results in combating bacterial strains, suggesting a role in developing new antibiotics and antimicrobial agents (Foks et al., 2005).

Corrosion Inhibition

Research into pyrazine derivatives has also extended to their application in corrosion inhibition. Pyrazine compounds, including those similar to 2-Chloro-3-(2-methylpropoxy)pyrazine, have been theoretically evaluated for their performance as corrosion inhibitors, indicating their potential in material science and engineering (Obot & Gasem, 2014).

Safety And Hazards

The safety information for “2-Chloro-3-(2-methylpropoxy)pyrazine” includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

properties

IUPAC Name

2-chloro-3-(2-methylpropoxy)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-6(2)5-12-8-7(9)10-3-4-11-8/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXNYADKHHNVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(2-methylpropoxy)pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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